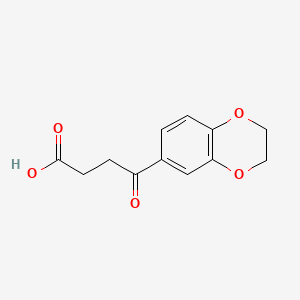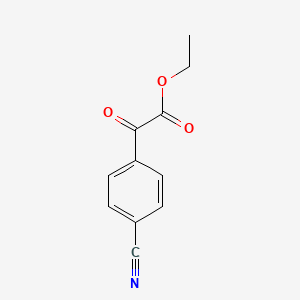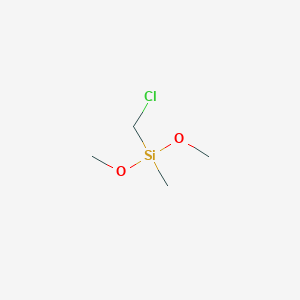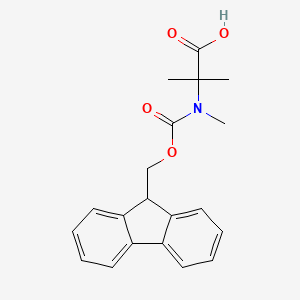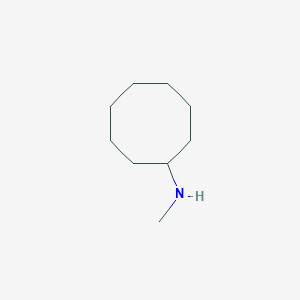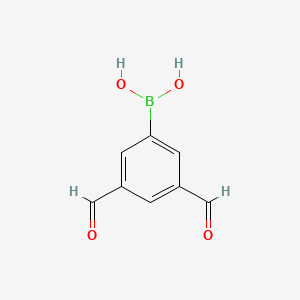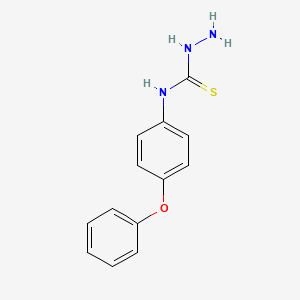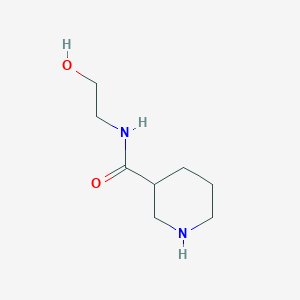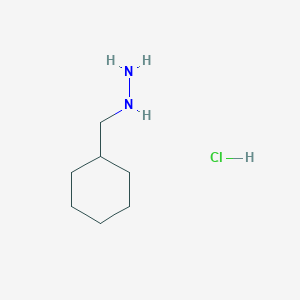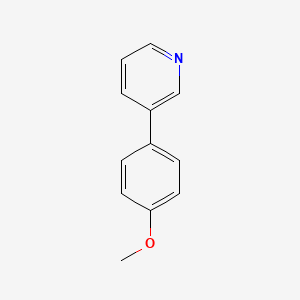
3-(4-Methoxyphenyl)pyridine
Übersicht
Beschreibung
3-(4-Methoxyphenyl)pyridine, commonly referred to as 4-MPP, is an organic compound with a molecular formula of C12H11NO. It is a colorless liquid and is soluble in water, ethanol, and methanol. 4-MPP is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug diclofenac, the anti-depressant sertraline, and the anti-viral drug lopinavir. It is also a building block for the synthesis of various dyes and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing of Zn2+
A study by Hagimori et al. (2011) focused on developing a small molecular weight fluorescent probe based on the pyridine-pyridone skeleton, specifically utilizing 3-(4-methoxyphenyl)pyridine, for detecting Zn2+. This probe demonstrated a clear chelation enhanced fluorescence effect in the presence of Zn2+, highlighting its potential in fluorescent sensing applications (Hagimori et al., 2011).
Insecticidal Activity
Bakhite et al. (2014) synthesized pyridine derivatives, including compounds structurally related to 3-(4-methoxyphenyl)pyridine, and assessed their toxicity against the cowpea aphid. These compounds, including derivatives of 3-(4-methoxyphenyl)pyridine, exhibited significant insecticidal activities, suggesting their potential use in agricultural pest control (Bakhite et al., 2014).
Molecular Docking and Cytotoxicity Studies
Mushtaque et al. (2016) conducted a study on a compound structurally similar to 3-(4-methoxyphenyl)pyridine, evaluating its molecular docking, DNA binding, cytotoxicity, and Density Functional Theory (DFT) studies. This research provided insights into the biological interactions and potential therapeutic applications of such compounds (Mushtaque et al., 2016).
Structural Characterization and Crystallography
Al-Refai et al. (2016) described the synthesis, spectroscopic characterization, and X-ray structure analysis of a compound closely related to 3-(4-methoxyphenyl)pyridine. This research contributes to the understanding of the molecular and crystal structures of such compounds, essential for their application in material science and chemistry (Al-Refai et al., 2016).
Corrosion Inhibition Studies
Ansari et al. (2015) investigated the use of pyridine derivatives, including those structurally similar to 3-(4-methoxyphenyl)pyridine, as corrosion inhibitors for steel in acidic environments. This study highlights the potential application of such compounds in protecting industrial materials from corrosion (Ansari et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRHRNXOYYLECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399709 | |
| Record name | 3-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)pyridine | |
CAS RN |
5958-02-1 | |
| Record name | 3-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

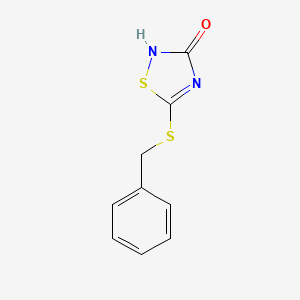

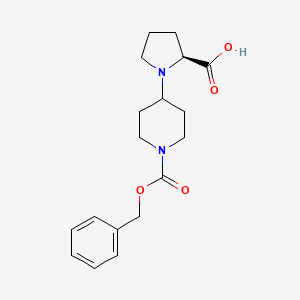
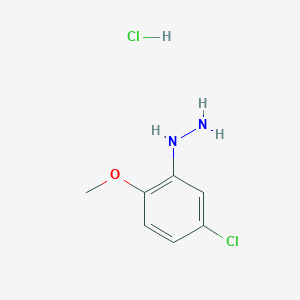
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
